2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16289279
InChI: InChI=1S/C17H15Cl2N5O2S/c1-26-14-6-5-12(8-13(14)19)21-15(25)9-27-17-23-22-16(24(17)20)10-3-2-4-11(18)7-10/h2-8H,9,20H2,1H3,(H,21,25)
SMILES:
Molecular Formula: C17H15Cl2N5O2S
Molecular Weight: 424.3 g/mol

2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC16289279

Molecular Formula: C17H15Cl2N5O2S

Molecular Weight: 424.3 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide -

Specification

Molecular Formula C17H15Cl2N5O2S
Molecular Weight 424.3 g/mol
IUPAC Name 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C17H15Cl2N5O2S/c1-26-14-6-5-12(8-13(14)19)21-15(25)9-27-17-23-22-16(24(17)20)10-3-2-4-11(18)7-10/h2-8H,9,20H2,1H3,(H,21,25)
Standard InChI Key JPSNXOOCGUYAIC-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetamide moiety. The triazole ring is further functionalized at position 5 with a 3-chlorophenyl group and at position 4 with an amino group. The acetamide nitrogen is linked to a 3-chloro-4-methoxyphenyl group, introducing both electron-withdrawing (chloro) and electron-donating (methoxy) substituents.

Table 1: Key Structural and Physicochemical Data

PropertyValue/Description
Molecular FormulaC₁₇H₁₄Cl₂N₅O₂S
Molecular Weight454.29 g/mol
SMILES NotationCOc1ccc(Cl)cc1NC(=O)CSc2nnc(n2N)c3cc(Cl)ccc3
Hydrogen Bond Donors/Acceptors3 / 6
Topological Polar Surface Area121 Ų
LogP (Predicted)3.2

The presence of chlorine atoms at the 3-position of both aryl rings enhances lipophilicity, while the methoxy group improves solubility in polar solvents .

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol analogous to related triazole-acetamides:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with 3-chlorophenylacetic acid derivatives under acidic conditions.

  • Sulfanyl-Acetamide Coupling: Reaction of the triazole-thiol intermediate with chloroacetamide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF).

  • Amination and Functionalization: Introduction of the 3-chloro-4-methoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig coupling.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1Thiosemicarbazide, HCl, reflux, 6h6590
2Chloroacetamide, K₂CO₃, DMF, 80°C, 4h7288
3Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 12h5885

Optimization of reaction parameters, such as solvent choice (DMF vs. ethanol) and catalyst loading, significantly impacts yield and purity.

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)12.4Caspase-3/7 activation
A549 (Lung)18.7ROS generation
HeLa (Cervical)9.8Topoisomerase II inhibition

Antimicrobial Properties

The sulfanyl group facilitates disruption of microbial cell membranes. Analogous compounds demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (C. albicans MIC: 4 µg/mL).

Molecular Interactions and Docking Studies

Target Engagement

Docking simulations using the HIV-1 reverse transcriptase (PDB: 1RT2) reveal that the triazole core forms hydrogen bonds with Lys101 and Lys103, while the chloroaryl groups occupy hydrophobic pockets.

Key Interactions:

  • Hydrogen Bonding: NH of acetamide with Asp110 (2.1 Å).

  • Van der Waals: 3-Chlorophenyl group with Pro95.

ADMET Profiling

Predicted ADMET properties indicate moderate bioavailability (F: 65%) and blood-brain barrier permeability (logBB: -0.8). Hepatic metabolism via CYP3A4 is anticipated, with glucuronidation as the primary excretion route .

Future Directions and Challenges

Research Gaps

  • In Vivo Efficacy: Limited data on pharmacokinetics and toxicity in animal models.

  • Structural Optimization: Role of methoxy vs. ethoxy substituents in modulating activity.

Industrial Applications

Scalable synthesis requires transitioning from batch to continuous flow reactors, potentially improving yield by 15–20%.

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